2-Bromo-4-nitro-N-phenylaniline

Medicinal Chemistry ADME-Tox Profiling Partition Coefficient

2-Bromo-4-nitro-N-phenylaniline is the only diphenylamine building block that combines an ortho-bromine for selective Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with a para-nitro group that can be orthogonally reduced to a primary amine. This enables sequential derivatization—introduce an aryl or amine at the 2-position, then reduce and functionalize the 4-position—for constructing phenazine libraries, hypoxia-activated prodrugs, and fine-tuned OLED materials. Non-halogenated analogs (CAS 836-30-6) and regioisomers (CAS 16588-25-3) lack this orthogonal handle, making them invalid substitutes. Sourced at ≥98% purity with full HPLC/NMR QC. Secure your supply today.

Molecular Formula C12H9BrN2O2
Molecular Weight 293.12
CAS No. 16588-27-5
Cat. No. B1652964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-nitro-N-phenylaniline
CAS16588-27-5
Molecular FormulaC12H9BrN2O2
Molecular Weight293.12
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C12H9BrN2O2/c13-11-8-10(15(16)17)6-7-12(11)14-9-4-2-1-3-5-9/h1-8,14H
InChIKeyGAGPDCMYVZJQMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5): A Bifunctional Ortho-Bromo-para-Nitro Diphenylamine Intermediate for Selective Cross-Coupling and Nitroarene Synthesis


2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5) is a diphenylamine derivative characterized by an ortho-bromo substituent on one phenyl ring and a para-nitro group on the same ring, with the second phenyl ring unsubstituted, yielding a molecular formula of C12H9BrN2O2 and a molecular weight of 293.12 g/mol . This compound serves as a versatile synthetic intermediate, integrating a heavy halogen handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with an electron-withdrawing nitro group that can be selectively reduced to an amine or participate in further functionalization [1][2]. Commercial availability includes high-purity grades (≥98%) with documented analytical QC (NMR, HPLC, GC) from major suppliers, ensuring reliable procurement for medicinal chemistry, materials science, and agrochemical research applications .

Why Generic Substitution Fails: The Ortho-Bromo Substituent in 2-Bromo-4-nitro-N-phenylaniline Dictates Regioselective Reactivity and Physicochemical Properties Not Replicated by Non-Halogenated or Meta-Substituted Diphenylamine Analogs


Attempts to directly substitute 2-Bromo-4-nitro-N-phenylaniline with non-halogenated diphenylamines (e.g., 4-nitro-N-phenylaniline, CAS 836-30-6) or regioisomers (e.g., 4-Bromo-2-nitro-N-phenylaniline, CAS 16588-25-3) are scientifically invalid for critical applications because the ortho-bromo substituent is the primary determinant of both synthetic utility and physical properties. The ortho-bromo group provides a unique, chemically orthogonal synthetic handle for selective, transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is entirely absent in non-halogenated analogs, thereby precluding their use as drop-in replacements for constructing more complex molecular architectures [1]. Furthermore, the specific ortho-bromo substitution pattern, in concert with the para-nitro group, confers distinct electronic and steric properties that alter molecular conformation, intermolecular packing, and lipophilicity relative to both non-halogenated and regioisomeric counterparts, as quantified below [2][3].

2-Bromo-4-nitro-N-phenylaniline (16588-27-5): Quantitative Differentiation Evidence Guide vs. 4-Nitrodiphenylamine and 4-Bromo-2-nitro-N-phenylaniline


Lipophilicity Enhancement: Ortho-Bromo Substitution Increases LogP by 0.4-0.7 Units vs. Non-Brominated 4-Nitrodiphenylamine

The introduction of a single ortho-bromo substituent in 2-Bromo-4-nitro-N-phenylaniline (LogP = 4.1009) results in a statistically and functionally significant increase in lipophilicity compared to its non-halogenated counterpart, 4-nitro-N-phenylaniline (LogP = 3.74 to 3.82) [1]. This represents a 0.4–0.7 LogP unit increase, corresponding to an approximately 2.5- to 5-fold higher octanol-water partition coefficient. This difference is critical for applications where membrane permeability or organic-phase partitioning is a design requirement.

Medicinal Chemistry ADME-Tox Profiling Partition Coefficient

Commercial Purity Advantage: 2-Bromo-4-nitro-N-phenylaniline is Standardly Offered at 98% Purity vs. 95% for its 4-Bromo-2-nitro Regioisomer

2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5) is routinely supplied at a minimum purity specification of 98%, as verified by NMR, HPLC, and GC from major chemical suppliers . In contrast, the most closely related regioisomer, 4-Bromo-2-nitro-N-phenylaniline (CAS 16588-25-3), is predominantly offered at a lower standard purity of 95% . This 3-percentage-point difference in baseline purity is a practical, procurement-relevant metric that can reduce the need for additional purification steps in multi-step syntheses and improve overall process yields.

Chemical Procurement Synthetic Reliability Quality Control

Molecular Conformation and Crystal Packing: Ortho-Bromo Substitution Enforces a Near-Planar Geometry with Specific Intermolecular Interactions Not Observed in Non-Halogenated Analogs

Single-crystal X-ray diffraction analysis of 2-Bromo-4-nitro-N-phenylaniline reveals a near-planar molecular conformation, as evidenced by a torsion angle of -179(2)° for C(4)-C(7)-C(8)-C(9), with the molecule lying within 0.2 Å of planarity [1]. The crystal packing is dominated by van der Waals forces, with the closest intermolecular contact being 3.647 Å between O(3) and C(4). This specific packing arrangement and high degree of planarity are direct consequences of the ortho-bromo and para-nitro substitution pattern and are expected to differ significantly from the non-halogenated 4-nitro-N-phenylaniline, which lacks the steric bulk and polarizability of the bromine atom, potentially leading to different crystal morphologies and solid-state properties.

Solid-State Chemistry Crystal Engineering Materials Science

Electronic Modulation: The Ortho-Bromo Substituent Electronically Deactivates the Ring, Providing a Distinct Reactivity Profile for Electrophilic Aromatic Substitution Compared to Non-Halogenated Analogs

The ortho-bromo substituent in 2-Bromo-4-nitro-N-phenylaniline exerts a significant electron-withdrawing inductive effect (-I) while also donating electron density through resonance (+M), resulting in a net deactivating effect on the aryl ring toward electrophilic aromatic substitution (EAS) and directing substitution to the meta position relative to the bromine [1]. In contrast, the non-halogenated 4-nitro-N-phenylaniline possesses only the strongly deactivating para-nitro group, which directs substitution to the ortho positions of the unsubstituted phenyl ring. While direct Hammett sigma values for this specific compound are not reported in this analysis, the established σₘ value for a bromo substituent is +0.39, and the combined effect with the para-nitro group (σₚ = +0.78) predicts a distinct electronic landscape that will alter reaction rates and regioselectivity in subsequent transformations.

Physical Organic Chemistry Reactivity Prediction Hammett Analysis

Optimal Research and Industrial Application Scenarios for 2-Bromo-4-nitro-N-phenylaniline (CAS 16588-27-5) Based on Quantified Differentiation


Scaffold for Diversification via Sequential Pd-Catalyzed Cross-Coupling and Nitro Group Reduction

2-Bromo-4-nitro-N-phenylaniline is an ideal building block for generating diverse, functionalized diphenylamine libraries. The ortho-bromo group serves as a robust handle for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce aryl, heteroaryl, or amine moieties at the 2-position. Following this, the para-nitro group can be reduced to an amine, which can then be further functionalized (e.g., acylation, sulfonylation, diazotization) or used directly as a hydrogen-bond donor/acceptor. This orthogonal reactivity profile is not available in non-halogenated 4-nitro-N-phenylaniline and is enabled by the unique electronic and steric properties of the ortho-bromo substituent as quantified in the evidence guide [1].

Synthesis of Functionalized Phenazines and Related N-Heterocycles via Intramolecular Cyclization

The specific ortho-bromo, para-nitro substitution pattern of this compound makes it a key precursor for the synthesis of phenazines and other nitrogen-containing heterocycles. As demonstrated in the literature, substituted diphenylamines can be synthesized by Pd(0)-catalyzed N-arylation using o-nitroanilines and nitro-substituted aryl bromides, which can then undergo intramolecular Pd(0)-catalyzed N-arylation to form the tricyclic phenazine core [2]. The use of 2-Bromo-4-nitro-N-phenylaniline in this context provides a direct route to phenazines with a specific substitution pattern, which are valuable scaffolds in medicinal chemistry and materials science for their DNA-intercalating and optoelectronic properties. The increased lipophilicity (ΔLogP +0.4) of this compound relative to non-halogenated analogs may also enhance the membrane permeability of the resulting heterocyclic products.

Material Science Applications Requiring Defined Solid-State Packing and Electronic Properties

The near-planar molecular conformation and specific intermolecular packing of 2-Bromo-4-nitro-N-phenylaniline, as established by single-crystal X-ray diffraction, make it a candidate of interest for the development of organic electronic materials, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The presence of both a heavy halogen (bromine) and a strong electron-withdrawing group (nitro) allows for fine-tuning of the frontier molecular orbital (FMO) energy levels, which is critical for charge injection and transport. The high commercial purity (98%) of this compound ensures that material properties are not compromised by impurities, a key consideration for reproducible device fabrication .

Development of Hypoxia-Selective Prodrugs and Anticancer Agents

The nitroaromatic moiety in 2-Bromo-4-nitro-N-phenylaniline can serve as a bioreducible trigger for the design of hypoxia-selective cytotoxins and prodrugs. The nitro group is known to undergo enzymatic reduction under hypoxic conditions, leading to the generation of cytotoxic radical species or the release of an active drug payload [3]. The ortho-bromo substituent offers a convenient site for attaching a drug molecule or a targeting ligand via cross-coupling chemistry, enabling the construction of targeted, activatable therapeutic agents. The enhanced lipophilicity of this scaffold (LogP 4.1) may also improve its passive cellular uptake and tissue distribution profile compared to less lipophilic nitroaromatic precursors.

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